

# Unveiling the Anti-Leukemic Potential of Cdk8-IN-14: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-leukemic properties of **Cdk8-IN-14**, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). **Cdk8-IN-14**, also identified as compound 12, has demonstrated significant potential in preclinical studies for the treatment of acute myeloid leukemia (AML).[1][2][3][4] This document outlines the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and experimental workflows.

### Core Efficacy and Potency of Cdk8-IN-14

**Cdk8-IN-14** exhibits potent inhibitory activity against CDK8 and demonstrates significant antiproliferative effects in AML cell lines. The key quantitative metrics of its efficacy are summarized below.

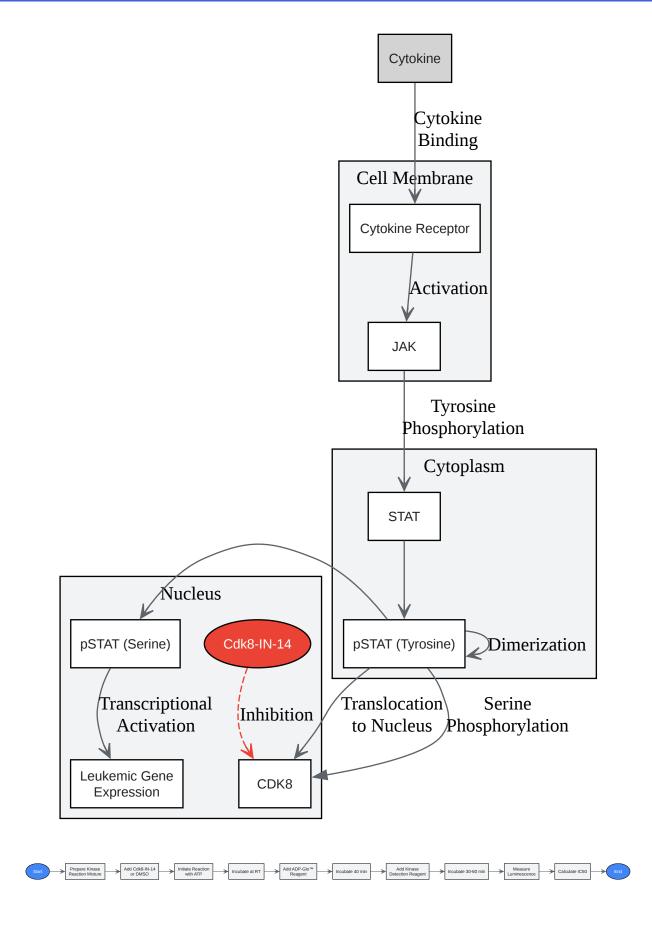
Parameter	Value	Cell Line(s)	Reference
CDK8 IC50	39.2 ± 6.3 nM	-	[1][2][3]
GC50 (Anti- proliferative Activity)	0.02 ± 0.01 μM	MOLM-13	[1][2][3]
0.03 ± 0.01 μM	MV4-11	[1][2][3]	



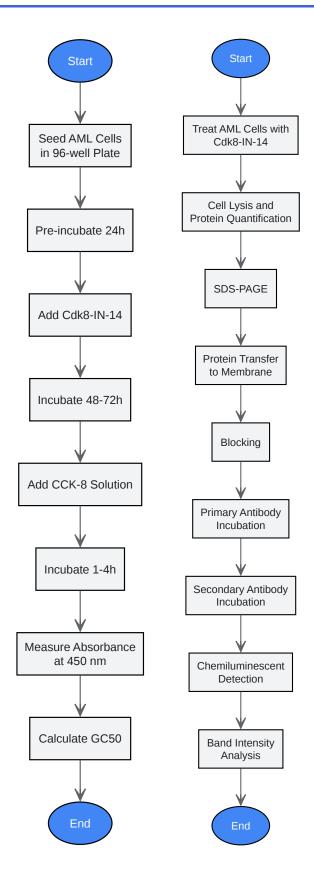
# Mechanism of Action: Targeting the STAT Signaling Pathway

Cdk8-IN-14 exerts its anti-leukemic effects by inhibiting the phosphorylation of key downstream targets in the STAT signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3] The constitutive activation of the JAK-STAT pathway is a known driver of leukemogenesis, promoting cell proliferation, survival, and self-renewal of leukemia stem cells.[5][6][7] By blocking CDK8-mediated phosphorylation of STAT1 and STAT5, Cdk8-IN-14 disrupts these pro-leukemic signaling cascades.









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